molecular formula C12H9ClN2O3 B8529098 (2-Chloro-4-nitrophenyl)(pyridin-2-yl)methanol

(2-Chloro-4-nitrophenyl)(pyridin-2-yl)methanol

Cat. No.: B8529098
M. Wt: 264.66 g/mol
InChI Key: DPAFNOGHBNCMQS-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)(pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C12H9ClN2O3/c13-10-7-8(15(17)18)4-5-9(10)12(16)11-3-1-2-6-14-11/h1-7,12,16H

InChI Key

DPAFNOGHBNCMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-bromopyridine (0.68 ml) was dissolved in diethylether (20 ml), and the mixture was cooled to −78° C. under argon atmosphere. 1.6M n-butyllithium hexane solution (4.5 ml) was added dropwise to the solution, and the mixture was stirred for 30 minutes. The reaction solution was added dropwise to a solution of 2-chloro-4-nitrobenzaldehyde (1.1 g) in diethylether (20 ml) and tetrahydrofuran (30 ml) under argon atmosphere at −78° C. The mixture was allowed to be at room temperature and stirred overnight, and water was added to the mixture. The mixture was concentrated and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/hexane), to give (2-chloro-4-nitrophenyl)(pyridin-2-yl)methanol (0.47 g) as yellow crystals.
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0.68 mL
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20 mL
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n-butyllithium hexane
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4.5 mL
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1.1 g
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20 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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